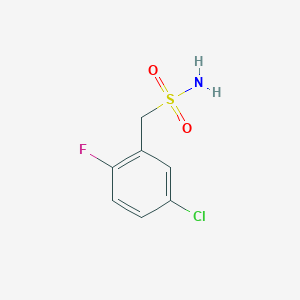

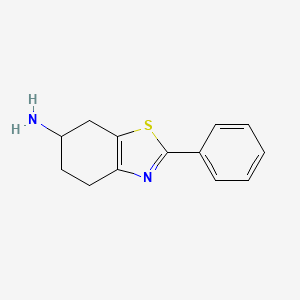

3-(4,6-二甲氧基-1H-吲哚-2-基)丙-1-胺

描述

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine, also known as 5-MeO-DiPT, is a synthetic tryptamine compound that belongs to the family of serotonergic psychedelics. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among researchers for its unique properties.

作用机制

Target of Action

The primary targets of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine may also interact with multiple targets.

Mode of Action

Other indole derivatives have been found to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and modulating gene expression

Biochemical Pathways

The biochemical pathways affected by 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Indole and its derivatives are involved in a wide range of biological processes, including the regulation of bacterial virulence, the modulation of inflammation, and the induction of apoptosis

Result of Action

The molecular and cellular effects of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Other indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The action environment of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is currently unknown. Like other indole derivatives, its activity may be influenced by a variety of environmental factors .

实验室实验的优点和局限性

One of the main advantages of using 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine in lab experiments is its unique properties, which make it a useful tool for studying the effects of serotonergic psychedelics on the brain and behavior. However, there are also several limitations to its use, including the potential for adverse side effects and the need for careful dosing and monitoring.

未来方向

There are several potential future directions for research on 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine, including:

1. Further investigation of its potential therapeutic applications in the treatment of mental health disorders.

2. Study of its effects on brain function and connectivity using advanced imaging techniques.

3. Examination of its potential as a tool for enhancing creativity and problem-solving abilities.

4. Investigation of its effects on social cognition and empathy.

5. Exploration of its potential as a treatment for addiction and substance abuse disorders.

Conclusion

In conclusion, 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine, or 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine, is a synthetic tryptamine compound that has gained popularity among researchers for its unique properties. It has been the subject of numerous scientific studies and has shown promise in several areas, including the treatment of mental health disorders and the enhancement of creativity and problem-solving abilities. However, further research is needed to fully understand its effects on the brain and body and to explore its potential therapeutic applications.

科学研究应用

抗癌活性

该化合物在肿瘤学领域展现出巨大潜力。4,6-二甲氧基-1H-吲哚的衍生物,结构上类似于该化合物,已被合成并测试其抗癌特性。 这些衍生物对 MCF7 乳腺癌细胞表现出强活性,IC50 值在 31.06 - 51.23 µg/mL 之间 。这表明“3-(4,6-二甲氧基-1H-吲哚-2-基)丙-1-胺”也可能被探索用于其潜在的抗癌作用。

抗菌特性

上述相同的衍生物也已针对其抗菌功效进行了研究。 研究表明这些化合物可能是有效的抗生素,鉴于人们越来越关注抗生素耐药性,这一点至关重要 。因此,“3-(4,6-二甲氧基-1H-吲哚-2-基)丙-1-胺”可以作为开发新型抗菌剂的起点。

抗病毒应用

吲哚衍生物已知具有抗病毒活性。 例如,据报道某些基于吲哚的化合物对流感 A 病毒和其他病毒表现出抑制活性 。这为“3-(4,6-二甲氧基-1H-吲哚-2-基)丙-1-胺”在抗病毒剂的合成中使用开辟了可能性。

抗 HIV 潜力

吲哚核是许多具有临床应用的生物活性化合物的一部分,包括抗 HIV 特性。 新型吲哚衍生物已针对其对 HIV-1 的有效性进行了研究,表明我们感兴趣的化合物也可以进行修饰以增强其抗 HIV 活性 。

抗氧化作用

吲哚衍生物也被探索用于其抗氧化特性。 抗氧化应激的能力使这些化合物在氧化损伤是促成因素的疾病治疗中变得有价值 。

抗糖尿病活性

吲哚衍生物的生物潜力延伸到抗糖尿病活性。 通过影响各种代谢途径,这些化合物在控制糖尿病和相关并发症方面可能是有益的 。

属性

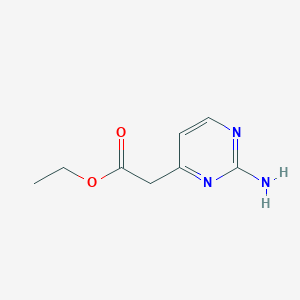

IUPAC Name |

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQYYNYAAZGFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}butanoic acid](/img/structure/B1469753.png)

![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)